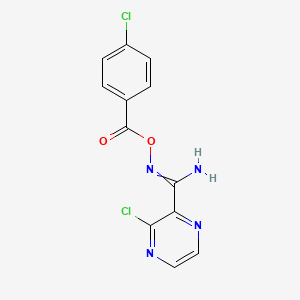![molecular formula C11H10ClN5 B14006033 6-[2-(4-Chlorophenyl)ethenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14006033.png)
6-[2-(4-Chlorophenyl)ethenyl]-1,3,5-triazine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[2-(4-Chlorophenyl)ethenyl]-1,3,5-triazine-2,4-diamine is a chemical compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring substituted with a 4-chlorophenyl group and an ethenyl group. Triazine derivatives are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(4-Chlorophenyl)ethenyl]-1,3,5-triazine-2,4-diamine can be achieved through a multi-step process involving the following key steps:
Formation of the Ethenyl Intermediate: The initial step involves the synthesis of the ethenyl intermediate by reacting 4-chlorobenzaldehyde with an appropriate reagent such as ethyl acetoacetate under basic conditions to form 4-chlorocinnamic acid.
Cyclization to Triazine Ring: The 4-chlorocinnamic acid is then subjected to cyclization with cyanamide under acidic conditions to form the triazine ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous processes. The key steps include:
Raw Material Preparation: Sourcing and purification of starting materials such as 4-chlorobenzaldehyde and cyanamide.
Reaction Optimization: Optimization of reaction conditions, including temperature, pressure, and catalyst selection, to maximize yield and purity.
Purification and Isolation: Purification of the final product through crystallization, filtration, and drying techniques.
化学反応の分析
Types of Reactions
6-[2-(4-Chlorophenyl)ethenyl]-1,3,5-triazine-2,4-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino groups, leading to the formation of substituted triazine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in anhydrous conditions.
Major Products
Oxidation: Oxidized triazine derivatives.
Reduction: Reduced triazine derivatives.
Substitution: Substituted triazine derivatives with various functional groups.
科学的研究の応用
6-[2-(4-Chlorophenyl)ethenyl]-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex triazine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug development.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
作用機序
The mechanism of action of 6-[2-(4-Chlorophenyl)ethenyl]-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound is known to:
Inhibit Enzymes: It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Disrupt Cellular Processes: It may interfere with cellular processes such as DNA replication and protein synthesis, leading to cell death in certain organisms.
類似化合物との比較
Similar Compounds
- **6-[2-(4-Chlorophenyl)ethenyl]-1,3,5-triazine-2,4-diamine
- **6-[2-(4-Chlorophenyl)ethenyl]-1,3,5-triazine-2,4-dione
- **6-[2-(4-Chlorophenyl)ethenyl]-1,3,5-triazine-2,4-dithiol
Uniqueness
This compound is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties
特性
分子式 |
C11H10ClN5 |
|---|---|
分子量 |
247.68 g/mol |
IUPAC名 |
6-[2-(4-chlorophenyl)ethenyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C11H10ClN5/c12-8-4-1-7(2-5-8)3-6-9-15-10(13)17-11(14)16-9/h1-6H,(H4,13,14,15,16,17) |
InChIキー |
WXRLHIWOBAJHOC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C=CC2=NC(=NC(=N2)N)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


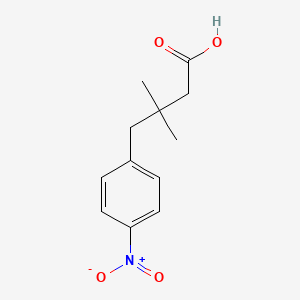
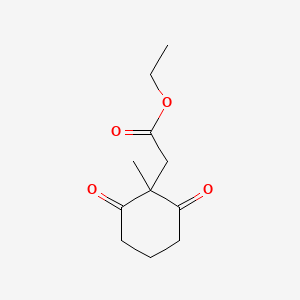
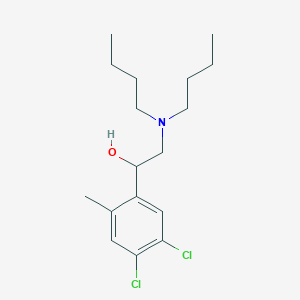
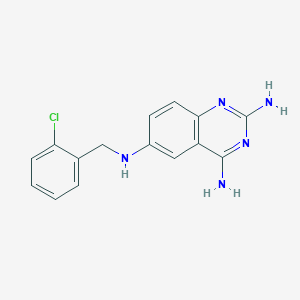

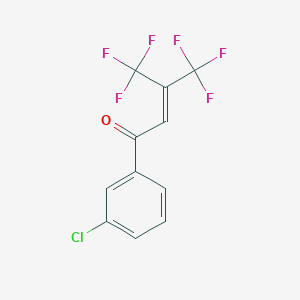
![[2-Chloro-5-(thiocyanatomethyl)phenyl]methyl thiocyanate](/img/structure/B14005985.png)
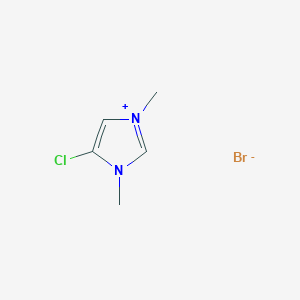
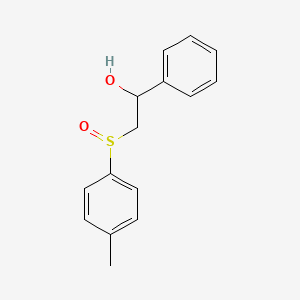
![2-[Ethyl(2-hydroxyethyl)amino]-1-(4-methoxyphenyl)-2-phenylethanol;hydrochloride](/img/structure/B14006006.png)

